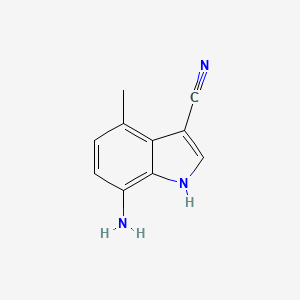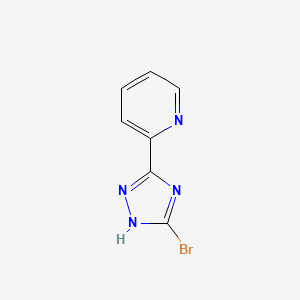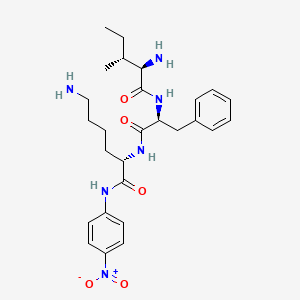
2-(2-氨基乙基氨基)吡啶二盐酸盐
描述
2-(2-Aminoethylamino)-pyridine dihydrochloride: is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethylamino group, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
2-(2-Aminoethylamino)-pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 2-(2-Aminoethylamino)-pyridine dihydrochloride are calcium ions (Ca2+) . The compound is used as a scale inhibitor in industrial water treatment, where it prevents the formation of calcium carbonate (CaCO3) and calcium sulfate (CaSO4) scales .
Mode of Action
The compound interacts with its targets by chelating with Ca2+ ions . This interaction inhibits the combination of Ca2+ with anions, thereby preventing the generation of CaCO3 and CaSO4 scales . It also has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Biochemical Pathways
The compound affects the crystallization process of calcium carbonate and calcium sulfate scales . By chelating with Ca2+ ions, it retards the formation and growth of CaCO3 and CaSO4 crystal nuclei . This action disrupts the normal biochemical pathways that lead to scale formation.
Result of Action
The result of the compound’s action is the inhibition of scale formation . The compound shows better scale inhibition performance for CaCO3 and CaSO4 than polyaspartic acid (PASP), a well-known green scale inhibitor . Particularly, it exhibits the best scale inhibition performance for CaCO3 .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration, temperature, and duration . Its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature . It shows better scale inhibition performance than pasp under these conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)-pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 2-chloroethylamine hydrochloride.
Reaction: Pyridine is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium.
Purification: The product is then purified through crystallization or other suitable purification techniques to obtain 2-(2-Aminoethylamino)-pyridine dihydrochloride in high purity.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethylamino)-pyridine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Aminoethylamino)-pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkylating agents or acylating agents; reactions can be conducted in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
相似化合物的比较
Similar Compounds
- 2-(2-Aminoethylamino)-ethanol
- 2-(2-Aminoethylamino)-benzene
- 2-(2-Aminoethylamino)-thiophene
Uniqueness
Compared to these similar compounds, 2-(2-Aminoethylamino)-pyridine dihydrochloride is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.
Conclusion
2-(2-Aminoethylamino)-pyridine dihydrochloride is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
属性
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGUUWHSAANPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557806 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99669-44-0 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99669-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1339858.png)


![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)



